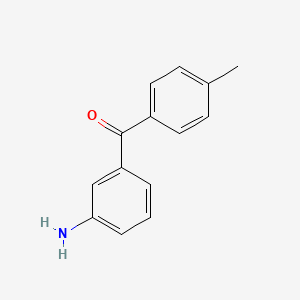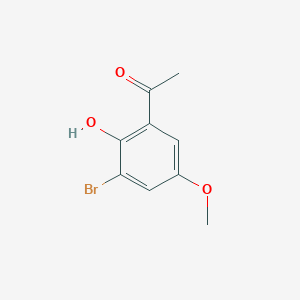![molecular formula C16H14S B13982651 3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)
3-Methyl-2-(o-tolyl)benzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(o-tolyl)benzo[b]thiophene is a heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their unique structural features, which include a fused benzene and thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(o-tolyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated benzothiophene with an arylboronic acid under mild conditions .
Another method involves the use of aryne intermediates. In this approach, an aryne precursor reacts with an alkynyl sulfide to form the benzothiophene scaffold . This method is advantageous due to its functional group tolerance and the ability to introduce various substituents at different positions on the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(o-tolyl)benzo[b]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring. Common reagents include halogens, nitro groups, and alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitro, and alkylated benzothiophenes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(o-tolyl)benzo[b]thiophene has a wide range of applications in scientific research:
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(o-tolyl)benzo[b]thiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
In electronic applications, the compound’s mechanism of action involves its ability to conduct electricity and emit light. The conjugated system within the benzothiophene ring allows for efficient charge transport and light emission, making it suitable for use in OLEDs and OFETs .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-(o-tolyl)benzo[b]thiophene can be compared with other benzothiophene derivatives, such as:
2-Phenylbenzo[b]thiophene: Similar structure but with a phenyl group instead of a methyl group. It exhibits different electronic properties and reactivity.
3-Methylbenzo[b]thiophene: Lacks the o-tolyl group, resulting in different chemical and physical properties.
2-Methylbenzo[b]thiophene: Similar to this compound but with the methyl group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C16H14S |
|---|---|
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
3-methyl-2-(2-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C16H14S/c1-11-7-3-4-8-13(11)16-12(2)14-9-5-6-10-15(14)17-16/h3-10H,1-2H3 |
InChI-Schlüssel |
MKQBDSZWESZHPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=C(C3=CC=CC=C3S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)



![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)

![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)






